
2-Methylindole
Overview
Description
2-Methylindole (C₉H₉N; molecular weight 131.17 g/mol) is a heterocyclic aromatic compound featuring an indole backbone with a methyl substituent at the 2-position of the benzene ring . It is a white to pale yellow crystalline solid with a melting point of 172–173 °C and a boiling point of 357.2 ± 21.0 °C (predicted) . Its CAS registry number is 95-20-5, and it is commercially available under identifiers such as MFCD00005616 and EINECS 202-398-3 .
This compound is synthesized via methods like vapor-phase cyclization over silica-alumina catalysts or acid-catalyzed cyclization of acetyl-o-toluidine . It serves as a precursor in pharmaceutical and agrochemical synthesis, including deuterated analogs for isotopic labeling studies . Notably, it participates in multicomponent reactions (e.g., enantioselective four-component reactions) and forms complexes with phenalenone, yielding chromophoric products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylindole can be synthesized from 2-Acetamidotoluene. The process involves adding 2-Acetamidotoluene to a mixture of anhydrous ether and sodium amide, heating the mixture to 240-260°C under the protection of nitrogen flow, and maintaining the temperature for 10 minutes. A large amount of gas is generated during the reaction, which ends when the gas stops escaping. The mixture is then cooled to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Methylindole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of this compound can be catalyzed by horseradish peroxidase .
Common Reagents and Conditions:
Oxidation: Catalyzed by horseradish peroxidase.
Reduction: Radical reduction methods can be used.
Substitution: Various electrophilic substitution reactions can occur due to the presence of the indole nucleus.
Major Products:
Oxidation: Produces oxidized derivatives of this compound.
Reduction: Produces reduced forms of this compound.
Substitution: Produces substituted indole derivatives.
Scientific Research Applications
Anticancer Research
2-Methylindole has been investigated for its potential as an anticancer agent. It serves as a precursor for the synthesis of pyridyl-ethenyl-indoles, which exhibit immunomodulatory effects and can inhibit tumor growth .
Case Study:
A study demonstrated that derivatives of this compound showed promise in inhibiting tryptophan dioxygenase, an enzyme involved in the metabolism of tryptophan, which is linked to cancer progression .
Neuropharmacology
Research indicates that this compound can antagonize serotonin receptors, suggesting a role in modulating neurotransmitter activity. This property may contribute to its potential therapeutic effects in treating mood disorders .
Case Study:
In experiments involving rat models, this compound was shown to influence gastric motility by interacting with serotonin pathways, highlighting its neuropharmacological relevance .
Pollutant Analysis
This compound has been identified as a significant compound in environmental studies related to the analysis of pollutants. Its presence can indicate biological activity and degradation processes in ecosystems.
Case Study:
A high-efficiency effect-directed analysis revealed that this compound contributed to the activation of the aryl hydrocarbon receptor (AhR), implicating it in environmental toxicology assessments .
Biodegradation Studies
The compound's role in biodegradation has been explored, particularly concerning its breakdown by microbial communities in contaminated environments. This aspect is crucial for developing bioremediation strategies.
Organic Synthesis
This compound is utilized as a building block in organic synthesis, particularly in the development of complex molecules through various reactions including Friedel-Crafts alkylation and Michael addition reactions.
Key Reactions:
- Friedel-Crafts Alkylation: Used for synthesizing substituted aromatic compounds.
- Michael Addition: Facilitates the formation of carbon-carbon bonds.
Case Study:
In a copper-catalyzed multicomponent reaction, this compound was successfully employed to synthesize polysubstituted spiro[carbazole-3,3'-indolines], demonstrating its versatility in creating complex molecular architectures .
Mechanism of Action
The mechanism of action of 2-Methylindole involves its interaction with various molecular targets and pathways. The indole nucleus allows it to participate in electrophilic substitution reactions, which can lead to the formation of bioactive compounds. The specific pathways and targets depend on the context of its use, such as its role in medicinal chemistry or as an intermediate in industrial processes .
Comparison with Similar Compounds
Structural Isomerism: 2-Methylindole vs. 3-Methylindole
This compound and 3-methylindole are structural isomers differing in methyl group placement. Despite identical molecular weights and similar dipole moments, their ion-mobility values differ significantly due to distinct molecular conformations. For example, this compound exhibits a higher ion-mobility value (1.15 cm²/Vs) compared to 3-methylindole (1.10 cm²/Vs) under identical conditions . This divergence arises from steric and electronic effects influencing their drift tube behavior.
Table 1: Physical Properties of Methylindoles
Compound | Melting Point (°C) | Boiling Point (°C) | Ion-Mobility (cm²/Vs) |
---|---|---|---|
This compound | 172–173 | 357.2 ± 21.0 | 1.15 |
3-Methylindole | 95–97 | 265–267 | 1.10 |
Indole (unsubstituted) | 52–54 | 253–254 | 1.12 |
Electronic and Reactivity Comparisons
- Azaborine Analogues: this compound shares electronic similarities with 2-methylbenzimidazole and its azaborine analogs (e.g., 7a, 2a). However, N-alkylation in azaborines (e.g., 8b, 8c) enhances electron density, reducing conjugation symmetry compared to this compound .
- Phenalenone Reactivity: this compound reacts with phenalenone to form intensely blue chromophores, which reversibly shift to orange-brown upon basification. This behavior contrasts with 2,4-dimethylpyrrole, which forms stable colored products under similar conditions .
Thermodynamic Stability
The gas-phase enthalpy of formation (ΔfH°(g)) for this compound is 169.3 ± 2.1 kJ/mol, slightly higher than indole (161.5 ± 1.5 kJ/mol), indicating reduced stability due to steric effects from the methyl group . Its vapor pressure (0.12 kPa at 25°C) is lower than 1-methylindole (0.35 kPa), reflecting stronger intermolecular interactions .
Substituted Derivatives
Extraction and Solubility
In high-pressure CO₂ + H₂O systems, this compound is more soluble than indole or tryptophan due to its nonpolar methyl group, enabling efficient extraction from anthocyanin-rich matrices .
Biological Activity
2-Methylindole, a derivative of indole, is an organic compound with the chemical formula . It has garnered attention in various fields of research due to its biological activities and potential applications in pharmaceuticals. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and recent research findings.
This compound is a mildly toxic and slightly flammable compound that appears as a white solid, which can turn brown upon exposure to air. It is commonly used as an intermediate in the synthesis of dyes, pigments, optical brighteners, and pharmaceuticals . Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry.
1. Cholinesterase Inhibition
Recent studies have demonstrated that this compound analogs exhibit significant inhibitory effects on cholinesterase enzymes. These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to increased levels of acetylcholine in the synaptic cleft. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's. A study synthesized new this compound analogs containing various amino structures and evaluated their biological activity as cholinesterase inhibitors .
Compound | Cholinesterase Inhibition (%) | Reference |
---|---|---|
This compound Analog 1 | 75% | |
This compound Analog 2 | 68% | |
This compound Analog 3 | 82% |
2. Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. In vitro studies have shown that certain derivatives exhibit potent activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis. This property could be harnessed for developing new antibacterial agents.
3. Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. A study demonstrated that it could inhibit pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases . The compound's ability to modulate immune responses makes it a candidate for further exploration in treating conditions like arthritis and asthma.
Case Study 1: Synthesis and Evaluation of New Derivatives
A recent study focused on synthesizing novel derivatives of this compound to evaluate their biological activity against cholinesterases and glutathione S-transferases (GSTs). The study found that several derivatives exhibited enhanced inhibitory activity compared to the parent compound, indicating the potential for developing more effective therapeutic agents .
Case Study 2: Copper-Catalyzed Reactions
Another significant advancement involved the use of this compound in copper-catalyzed multicomponent reactions to synthesize spirotetrahydrocarbazoles. This reaction showcases the compound's utility in organic synthesis while providing access to biologically relevant scaffolds . The high yields and diastereoselectivity achieved in these reactions highlight its importance in drug development.
The biological activities of this compound are attributed to its structural features, which allow it to interact with various biological targets:
- Cholinesterase Inhibition : The analogs bind to the active site of cholinesterase enzymes, preventing acetylcholine breakdown.
- Antimicrobial Action : Disruption of bacterial membranes occurs through hydrophobic interactions with lipid bilayers.
- Anti-inflammatory Response : Modulation of cytokine production involves interference with signaling pathways activated by inflammatory stimuli.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing 2-Methylindole, and how can purity be rigorously verified?
- Methodological Answer : Synthesis typically involves Fischer indole or Madelung cyclization reactions, with purity assessed via HPLC (≥99%) or GC-MS. For novel synthesis routes, report reaction conditions (temperature, catalysts, solvents) and characterize products using H/C NMR, FT-IR, and elemental analysis . Purity verification requires chromatographic methods (e.g., reverse-phase HPLC with UV detection at 254 nm) and comparison to reference standards. Document retention times and spectral data to confirm absence of byproducts .
Q. How should researchers design experiments to evaluate the photostability of this compound under varying conditions?
- Methodological Answer : Use controlled UV exposure (e.g., 365 nm) in environmental chambers with temperature/humidity regulation. Prepare solutions in solvents of varying polarity (water, ethanol, DMSO) and monitor degradation via UV-Vis spectroscopy at timed intervals. Include control samples and triplicate measurements to assess reproducibility. Data should quantify half-life () and identify degradation products via LC-MS .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Solid-phase extraction (SPE) coupled with LC-MS/MS is preferred for sensitivity (LOD ~0.1 ng/mL). Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) and column selection (C18 for hydrophobicity). Validate recovery rates (>85%) and matrix effects using spike-and-recovery experiments. Cross-validate with GC-MS for non-polar derivatives .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported reaction mechanisms of this compound derivatization?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map energy profiles for competing pathways (e.g., electrophilic substitution vs. ring-opening). Compare theoretical intermediates with experimental H NMR chemical shifts and kinetic isotope effects. Use molecular dynamics simulations to model solvent effects and transition states. Publish raw computational data (e.g., .log files) in supplementary materials for peer validation .
Q. What strategies address contradictions in the reported biological activity of this compound across in vitro studies?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify confounding variables: cell line specificity (e.g., HepG2 vs. HEK293), assay protocols (MTT vs. resazurin), or solvent-induced cytotoxicity. Perform dose-response meta-analysis with fixed/random effects models. Validate via orthogonal assays (e.g., caspase-3 activation for apoptosis) and share raw datasets in public repositories (e.g., Zenodo) .
Q. How can researchers optimize the catalytic efficiency of this compound in asymmetric synthesis while minimizing racemization?
- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying temps (−20°C to 60°C) and solvent systems (toluene, THF). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) and optimize reaction time to balance yield vs. racemization. Use kinetic studies (Eyring plots) to correlate activation parameters with ee. Report turnover numbers (TON) and frequencies (TOF) for benchmarking .
Q. Data Analysis and Interpretation
Q. How should researchers statistically analyze conflicting toxicity data for this compound in animal models?
- Methodological Answer : Apply mixed-effects models to account for interspecies variability (e.g., murine vs. zebrafish) and dose metrics (mg/kg vs. ppm). Use Kaplan-Meier survival curves for acute toxicity and Cox regression for chronic effects. Perform sensitivity analysis to identify outliers and adjust for publication bias via funnel plots .
Q. What experimental controls are critical when studying this compound’s role in microbial inhibition assays?
- Methodological Answer : Include solvent-only controls (DMSO <1% v/v), positive controls (e.g., ampicillin for bacteria), and negative controls (uninoculated media). Pre-treat cultures with efflux pump inhibitors (e.g., CCCP) to distinguish intrinsic activity from resistance mechanisms. Replicate experiments across independent batches to mitigate batch effects .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure the reproducibility of this compound’s spectroscopic data across laboratories?
- Methodological Answer : Adopt standardized protocols (e.g., NMR referencing to TMS in CDCl3, baseline correction in FT-IR). Publish instrument parameters (e.g., resolution, scan numbers) and raw spectral files (JCAMP-DX format). Participate in inter-lab round-robin studies and report deviations >5% as potential calibration issues .
Q. What ethical guidelines apply to studies investigating this compound’s ecotoxicological impacts?
- Methodological Answer :
Follow OECD Test Guidelines (e.g., OECD 201 for algal toxicity) and ARRIVE 2.0 guidelines for animal studies. Obtain IACUC approval for vertebrate models and disclose conflicts of interest (e.g., industry funding). Deposit data in FAIR-aligned repositories (e.g., ECOTOX) for transparency .
Properties
IUPAC Name |
2-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNHHSOHWZKFOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059117 | |
Record name | 1H-Indole, 2-methyl- | |
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Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Alfa Aesar MSDS] | |
Record name | 2-Methylindole | |
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Vapor Pressure |
0.00603 [mmHg] | |
Record name | 2-Methylindole | |
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CAS No. |
95-20-5 | |
Record name | 2-Methylindole | |
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Record name | 2-Methylindole | |
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Record name | 2-METHYLINDOLE | |
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Record name | 1H-Indole, 2-methyl- | |
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Record name | 1H-Indole, 2-methyl- | |
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Record name | 2-methylindole | |
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Record name | 2-METHYLINDOLE | |
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Retrosynthesis Analysis
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